molecular formula C9H14O B2648000 Norbornylmethylketon CAS No. 80606-49-1

Norbornylmethylketon

Cat. No.: B2648000
CAS No.: 80606-49-1
M. Wt: 138.21
InChI Key: KHFLDFPQRASTFG-UHFFFAOYSA-N
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Description

Norbornylmethylketon, also known as exo-2-acetylnorbornane and methyl norbornyl ketone , is a cyclic ketone of interest in scientific research. It is identified by CAS Number 58654-66-3 and has the molecular formula C9H14O, corresponding to a molecular weight of 138.21 g/mol . Key physical properties include a density of approximately 1.012 g/cm³ and a boiling point of 207.6°C . This compound belongs to a class of synthetic norbornyl-derived ketones studied for their applications in fragrance research . A primary area of investigation involves environmental fate and persistence assessment. Studies on structurally similar norbornyl ketones examine their biodegradation profiles using standardized OECD screening tests to understand their behavior in the environment . Researchers also explore the properties and transformations of methyl ketones, a category to which this compound belongs, including their biological occurrence and mechanisms of microbial degradation . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-bicyclo[2.2.1]heptanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-7(10)9-4-2-8(6-9)3-5-9/h8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFLDFPQRASTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CCC(C1)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80606-49-1
Record name 1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-one
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Synthetic Methodologies for Norbornylmethylketon and Its Analogues

Retrosynthetic Analysis of Norbornylmethylketone

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. lkouniv.ac.inslideshare.netnumberanalytics.com For Norbornylmethylketone, the most logical disconnection is at the carbon-carbon bond between the carbonyl group and the norbornane (B1196662) ring. This leads to a norbornyl synthon and an acetyl synthon.

A key disconnection involves the [4+2] cycloaddition, or Diels-Alder reaction, which is a powerful method for forming six-membered rings. lkouniv.ac.in This suggests that the norbornane framework can be constructed from a diene and a dienophile. Specifically, cyclopentadiene (B3395910) can serve as the diene and a vinyl ketone derivative as the dienophile.

Another retrosynthetic approach involves functional group interconversion (FGI). lkouniv.ac.inslideshare.net For instance, the ketone functionality could be derived from the oxidation of a corresponding secondary alcohol or the ozonolysis of an alkene.

Foundational Synthetic Routes to Norbornylmethylketone

The most common and efficient methods for synthesizing Norbornylmethylketone are based on the Diels-Alder reaction.

Diels-Alder Cycloaddition Strategies in Norbornylmethylketon Synthesis

The Diels-Alder reaction is a cornerstone of organic synthesis, allowing for the concerted formation of two new carbon-carbon bonds and up to four stereocenters. chemtube3d.com

The reaction between cyclopentadiene and methyl vinyl ketone is a classic example of a Diels-Alder reaction that directly yields a precursor to Norbornylmethylketone, 2-acetyl-5-norbornene. chemtube3d.comresearchgate.net This reaction typically produces a mixture of endo and exo diastereomers. chemtube3d.com The endo product is often the major isomer due to secondary orbital interactions. chemtube3d.com The subsequent saturation of the double bond in 2-acetyl-5-norbornene, for example through catalytic hydrogenation, affords Norbornylmethylketone. researchgate.net

An alternative to the direct use of methyl vinyl ketone, which can be unstable and prone to polymerization, is the use of 5-cyanonorbornene as an intermediate. patsnap.com This can be synthesized from cyclopentadiene and acrylonitrile. The cyano group is then converted to the acetyl group via a Grignard reaction with a methylmagnesium halide. patsnap.com This method offers a practical route for larger-scale production. patsnap.com

To enhance the rate and selectivity of the Diels-Alder reaction between cyclopentadiene and methyl vinyl ketone, various catalysts can be employed.

Lewis Acids: Lewis acids like aluminum chloride can catalyze the reaction, often leading to higher yields and improved stereoselectivity. researchgate.net However, they can also promote undesired side reactions.

Brønsted Acids: Brønsted acids can also catalyze the cycloaddition, though sometimes with lower selectivity compared to Lewis acids. researchgate.net

Organocatalysts: More recently, metal-free organocatalysts, such as thiourea (B124793) derivatives, have been shown to effectively catalyze this Diels-Alder reaction. researchgate.netiitd.ac.in These catalysts operate through hydrogen bonding interactions, activating the dienophile. researchgate.net For instance, certain symmetrically substituted thioureas can increase the reaction rate significantly. iitd.ac.in Computational studies have also explored the catalytic effects of various hydrogen-bond donors. researchgate.net

Metal-Based Catalysts: A novel organotungsten catalyst has been demonstrated to significantly increase the rate of the Diels-Alder reaction between methyl vinyl ketone and cyclopentadiene. nih.gov

The reaction conditions, including the solvent and the presence of additives like water or lithium chloride, can also influence the reaction rate and outcome. tandfonline.comacs.org

Utilization of Methylvinylketone and Cyclopentadiene Precursors

Post-Cycloaddition Functionalization for Ketone Introduction

In some synthetic strategies, the ketone functionality is introduced after the formation of the norbornane skeleton. This can be achieved through various methods. For example, starting from norbornene, an acylation reaction can be performed to introduce the acetyl group. Another approach involves the oxidation of a suitable precursor, such as a secondary alcohol.

A method has been reported for the synthesis of 2-acetylbicyclo[2.2.1]hept-2-ene starting from 3-acetylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid. acs.org This involves a sequence of reactions including a Hunsdiecker reaction and elimination of HBr. acs.org

Advanced Synthetic Techniques for this compound Derivatives

Modern synthetic methods have expanded the toolbox for creating a diverse range of Norbornylmethylketone derivatives. These derivatives are valuable in various fields, including materials science and medicinal chemistry.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of the norbornane scaffold. The "Catellani reaction," which utilizes a combination of palladium and norbornene, allows for the selective functionalization at both the ortho and ipso positions of aryl halides, with the norbornene acting as a transient directing group. acs.org This strategy has been extended to the synthesis of multisubstituted acrylamides from cyclic ketones via a palladium/norbornene-catalyzed process. nih.gov Furthermore, a palladium/norbornene/copper-catalyzed method has been developed for the synthesis of tetrasubstituted vinyl sulfides from cyclic ketones. rsc.org

The synthesis of heterocyclic derivatives of norbornane has also been explored. For instance, new disubstituted benzanthrone (B145504) derivatives have been synthesized through nucleophilic substitution reactions. mdpi.com Other research has focused on the synthesis of heterocyclic derivatives of natural products containing cyclic ketone moieties. nih.govajchem-a.commdpi.combeilstein-journals.org

Enantioselective Synthesis of Chiral Norbornylmethylketone Analogues

The creation of chiral norbornylmethylketone analogues with high enantiomeric purity is a key objective in asymmetric synthesis. du.ac.inslideshare.netcutm.ac.in This is driven by the fact that different enantiomers of a molecule can exhibit distinct biological activities. cutm.ac.in A primary strategy to achieve this is through the use of chiral auxiliaries or catalysts that guide the formation of one enantiomer over the other. du.ac.incutm.ac.in

One prominent method is the asymmetric Diels-Alder reaction. chemrxiv.org In this approach, a dienophile is reacted with cyclopentadiene in the presence of a chiral Lewis acid catalyst, such as a titanium complex, to produce a chiral norbornene derivative. chemrxiv.org The use of a chiral auxiliary, like Oppolzer's camphorsultam, attached to the dienophile can direct the cycloaddition to favor the formation of a specific diastereomer. chemrxiv.org This method has been shown to produce endo-cycloadducts in good yields (74%) and with high diastereoselectivity. chemrxiv.org Subsequent removal of the chiral auxiliary yields the enantiomerically enriched norbornene derivative. chemrxiv.org

Enzyme-catalyzed reactions also offer a powerful tool for enantioselective synthesis. unipd.it Enzymes are highly specific and can often react at a single site on a molecule without the need for protecting groups, which is a key principle of green chemistry. unipd.itacs.org Lipases, for instance, are widely used for the kinetic resolution of racemic alcohols and amines via enantioselective acylation. unipd.it This process can yield products with very high enantiomeric excess. unipd.it

Furthermore, the development of catalytic asymmetric methods for the synthesis of α-quaternary ketones provides another route to chiral building blocks. nih.gov These methods can employ copper-catalyzed reactions with chiral phosphine (B1218219) ligands to generate a variety of ketone products with high enantiomeric ratios. nih.gov

Table 1: Examples of Enantioselective Synthesis Approaches

MethodCatalyst/AuxiliaryKey FeaturesReference
Asymmetric Diels-AlderChiral Lewis Acid (e.g., TiCl₄ with chiral ligand)Good yields and high diastereoselectivity for endo products. chemrxiv.org
Chiral Auxiliary Directed SynthesisOppolzer's CamphorsultamHigh control over stereochemistry in cycloaddition reactions. chemrxiv.org
Enzymatic ResolutionLipasesHigh enantioselectivity in the acylation of racemic alcohols/amines. unipd.it
Asymmetric Copper CatalysisChiral Phosphine LigandsSynthesis of α-quaternary ketones with high enantiomeric ratios. nih.gov

Stereocontrolled Approaches for Endo/Exo Isomer Formation

The control over the formation of endo and exo isomers is a critical aspect of norbornene chemistry, as the stereochemistry significantly influences the reactivity and properties of the resulting compounds. scirp.org The Diels-Alder reaction between cyclopentadiene and a dienophile typically yields a mixture of endo and exo products. scirp.org

The endo isomer is often the kinetically favored product under standard reaction conditions due to secondary orbital interactions. However, the exo isomer is generally the thermodynamically more stable product. scirp.org This difference in stability can be exploited to control the isomer ratio. For instance, isomerization of an endo-rich mixture to a thermodynamically more stable exo-rich mixture can be achieved under basic conditions. scirp.orgscirp.org Studies have shown that using a strong base like sodium tert-butoxide can facilitate this isomerization for methyl 5-norbornene-2-carboxylate. scirp.org

Temperature also plays a crucial role in controlling the endo/exo selectivity. Lower temperatures in the Diels-Alder reaction, such as -78°C, have been shown to predominantly yield the endo product. chemrxiv.org Conversely, some reactions exhibit temperature-tunable selectivity, where one isomer can be selectively deprotected or reacted at a different temperature than the other. nih.gov

Mechanochemical methods, such as ball milling, have emerged as a solvent-free and often catalyst-free technique to promote Diels-Alder reactions. thieme-connect.comstrategian.com These methods can proceed smoothly at room temperature and have been reported to exclusively form the endo-norbornene adducts in quantitative yields within a short reaction time. thieme-connect.comstrategian.com

Table 2: Factors Influencing Endo/Exo Isomer Formation

FactorEffect on Isomer RatioExample ConditionsReference
Reaction Temperature Lower temperatures often favor the kinetic endo product.-78°C for Diels-Alder reaction. chemrxiv.org
Base-Promoted Isomerization Can convert the kinetic endo isomer to the thermodynamic exo isomer.Sodium tert-butoxide (tBuONa). scirp.org
Mechanochemistry Can provide high selectivity for the endo isomer.Ball milling at room temperature. thieme-connect.comstrategian.com
Catalyst Lewis acids can influence the stereochemical outcome.TiCl₄ in Diels-Alder reaction. chemrxiv.org

Optimization of Synthetic Pathways for this compound

Optimizing synthetic pathways is crucial for improving efficiency, reducing waste, and ensuring the economic viability of producing norbornylmethylketone and its analogues. whiterose.ac.uknih.gov This involves a systematic study of reaction conditions and the integration of green chemistry principles. numberanalytics.com

Reaction Condition Studies (Temperature, Solvent, Catalyst Loadings)

The systematic variation of reaction parameters such as temperature, solvent, and catalyst loading is a fundamental approach to optimizing a synthetic transformation. numberanalytics.comsemanticscholar.org High-throughput screening (HTS) can accelerate this process by allowing for the rapid testing of numerous reaction conditions in parallel. numberanalytics.com

Temperature: The temperature of a reaction can significantly impact reaction rate, yield, and selectivity. semanticscholar.org For instance, in the synthesis of some metal-organic frameworks, specific temperatures were found to be optimal for achieving high phase purity and desired crystal morphology. semanticscholar.org In the context of norbornene synthesis, lower temperatures in Diels-Alder reactions often favor the formation of the kinetic endo product. chemrxiv.org

Solvent: The choice of solvent can influence reaction rates, equilibria, and the solubility of reactants and catalysts. mdpi.com For some Diels-Alder reactions, using water or glycerol (B35011) as a solvent has been shown to be effective and can facilitate product separation. mdpi.com In other cases, solvent-free conditions, such as those in mechanochemical synthesis, can offer significant advantages. thieme-connect.comstrategian.com

Catalyst Loading: Optimizing the amount of catalyst is essential for both economic and environmental reasons. The goal is to use the minimum amount of catalyst required to achieve a high reaction rate and yield. Studies on palladium-catalyzed reactions have shown that screening different catalyst precursors and ligands is crucial for identifying the most effective system. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to design chemical processes that are more environmentally benign. nih.govvapourtec.com This involves a focus on waste prevention, atom economy, and the use of safer chemicals and reaction conditions. acs.orgvapourtec.com

Prevention of Waste: It is more desirable to prevent the formation of waste than to treat it after it has been created. acs.org This can be achieved through high-yield reactions and minimizing the use of stoichiometric reagents in favor of catalytic ones. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. vapourtec.com Reactions like the Diels-Alder cycloaddition are inherently atom-economical.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be avoided or replaced with safer alternatives. acs.orgskpharmteco.com Water, supercritical fluids, and ionic liquids are being explored as nonconventional solvents for asymmetric catalysis. researchgate.net Solvent-free methods, like mechanochemistry, completely eliminate the need for a solvent. thieme-connect.comstrategian.com

Use of Renewable Feedstocks: Whenever practicable, raw materials should be derived from renewable sources. vapourtec.com While not always directly applicable to norbornylmethylketone synthesis, this principle encourages the exploration of bio-based starting materials.

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can often be recycled and reused. acs.orgvapourtec.com The development of efficient and recyclable catalysts is a key area of research in green chemistry.

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it generates additional waste. acs.org Enzymatic syntheses are particularly advantageous in this regard due to their high specificity. unipd.itacs.org

Table 3: Application of Green Chemistry Principles

PrincipleApplication in Norbornylmethylketone SynthesisExampleReference
Prevention High-yield reactions, minimizing byproducts.Optimization of reaction conditions to maximize yield. whiterose.ac.uk
Atom Economy Utilizing reactions that incorporate most atoms into the product.Diels-Alder cycloaddition. researchgate.net
Safer Solvents Using environmentally benign solvents or solvent-free conditions.Mechanochemical synthesis (ball milling), use of water as a solvent. thieme-connect.comstrategian.commdpi.com
Catalysis Employing catalysts to increase efficiency and reduce waste.Lewis acid or enzyme catalysis. chemrxiv.orgunipd.it
Reduce Derivatives Avoiding the use of protecting groups.Enzymatic synthesis. unipd.itacs.org

Chemical Reactivity and Mechanistic Studies of Norbornylmethylketon

Overview of Key Reaction Classes Involving Norbornylmethylketone

The reactivity of norbornylmethylketone is primarily centered around its ketone moiety and the robust norbornyl framework. Key reaction classes include oxidation and reduction of the carbonyl group, nucleophilic substitutions, and rearrangements within the bicyclic structure.

Oxidation Reactions of the Ketone Moiety

The ketone group of norbornylmethylketone can be oxidized to an ester through the Baeyer-Villiger oxidation. vdoc.pub This reaction typically involves the use of peroxy acids or other peroxides. The general mechanism is believed to involve the rearrangement of a peroxy intermediate, with the migratory aptitude of the adjacent groups influencing the product distribution. vdoc.pub For norbornylmethylketone, the rate-determining step can vary depending on the substituents on the ketone, sometimes being the initial addition of the peroxy species rather than the rearrangement step. vdoc.pub

The uncatalyzed oxidation of aldehydes using molecular oxygen is a known method for producing carboxylic acids. researchgate.net While norbornylmethylketone is a ketone, related studies on aldehyde oxidation highlight the potential for radical-mediated pathways in oxidation reactions. researchgate.net

Reduction Reactions of the Ketone Moiety

The carbonyl group in norbornylmethylketone is susceptible to reduction to form the corresponding alcohol, norbornylmethylcarbinol. Various reducing agents can accomplish this transformation. For instance, the Luche reduction, which utilizes sodium borohydride (B1222165) in the presence of a lanthanide chloride like cerium(III) chloride, is known for its chemoselectivity in reducing ketones in the presence of other reducible functional groups. vdoc.pub Another significant method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with borane (B79455) to achieve enantioselective reduction of ketones. vdoc.pub This method is valued for its high yields, predictable stereochemistry, and the availability of the catalyst in both enantiomeric forms. vdoc.pub

Table 1: Comparison of Reduction Methods for Ketones

Reduction Method Reagents Key Features
Luche Reduction NaBH₄, CeCl₃ Chemoselective for ketones.
CBS Reduction Chiral oxazaborolidine, Borane Enantioselective, high yields, predictable stereochemistry. vdoc.pub

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve an electron-rich species (the nucleophile) attacking the electron-deficient carbon atom of the substrate, leading to the replacement of a leaving group. wikipedia.org In the context of norbornylmethylketone, while direct substitution at the carbonyl carbon is less common than addition, reactions can occur at adjacent positions or after conversion of the ketone to a more suitable substrate.

The general principles of nucleophilic substitution, categorized as S(_N)1 and S(_N)2 mechanisms, are well-established. wikipedia.org S(_N)1 reactions proceed through a carbocation intermediate and are favored for tertiary substrates, while S(_N)2 reactions are concerted, single-step processes that are more favorable for primary and secondary substrates and result in an inversion of stereochemistry. rammohancollege.ac.inyoutube.com The choice of solvent is crucial, with polar protic solvents favoring S(_N)1 pathways and polar aprotic solvents favoring S(_N)2 pathways. rammohancollege.ac.in

Vicarious Nucleophilic Substitution (VNS) is a specific type of nucleophilic substitution that allows for the replacement of a hydrogen atom in electron-deficient aromatic and heteroaromatic compounds. organic-chemistry.org While not directly applicable to the saturated norbornyl framework, it illustrates the diversity of substitution reactions.

Rearrangement Reactions within the Norbornyl Framework

The rigid and strained norbornyl framework is prone to various rearrangement reactions, often driven by the formation of more stable carbocation intermediates. masterorganicchemistry.com These rearrangements can be initiated under acidic conditions or via other reaction pathways.

One common type of rearrangement is the Wagner-Meerwein rearrangement, which involves the migration of a carbon-carbon bond to an adjacent carbocationic center. This is frequently observed in reactions involving the norbornyl system. Another relevant rearrangement is the Favorskii rearrangement, which occurs with α-halo ketones in the presence of a base, leading to a ring contraction and the formation of a carboxylic acid derivative. wikipedia.org For cyclic α-halo ketones, this is a synthetically useful method for ring size reduction. wikipedia.org The mechanism is thought to proceed through a cyclopropanone (B1606653) intermediate. wikipedia.org Other named rearrangements like the Beckmann, Neber, and vdoc.publookchem.com-Wittig rearrangements also highlight the diverse possibilities for structural reorganization in organic molecules. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org A thermally induced, non-allylic vdoc.pubresearchgate.net-acetyl shift has also been observed in derivatives of endo-5-acetyl norborn-2-enes. researchgate.net

Detailed Mechanistic Investigations of Norbornylmethylketone Transformations

Understanding the detailed mechanisms of reactions involving norbornylmethylketone is crucial for controlling reaction outcomes and designing new synthetic strategies. These investigations often involve a combination of experimental studies and computational chemistry.

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways involves identifying all the steps that connect reactants to products, including any intermediates and transition states. numberanalytics.com Transition states are high-energy, transient configurations of atoms that represent the energy barrier for a reaction. solubilityofthings.com Their study is fundamental to understanding reaction kinetics.

Computational methods, such as Density Functional Theory (DFT) and post-Hartree-Fock methods, are powerful tools for mapping out potential energy surfaces and locating transition states. numberanalytics.commdpi.com These methods can provide detailed information about the geometry and energy of reactants, products, intermediates, and transition states. researchgate.netims.ac.jp For example, in the Baeyer-Villiger oxidation, computational studies have helped to clarify that the rate-determining step can vary depending on the ketone's substituents. vdoc.pub Similarly, for S(_N)2 reactions, computational models have been used to correlate reaction barriers with properties like the hardness of the participating groups. mdpi.com

In the context of rearrangement reactions, mechanistic studies, including CIDNP (Chemically Induced Dynamic Nuclear Polarization) studies, have provided evidence for radical pair intermediates in certain acyl shifts. researchgate.net For conjugate addition reactions involving norbornyl derivatives, stereochemical outcomes have been used to rule out the involvement of free norbornyl radicals as intermediates in specific cases. lookchem.com

Stereochemical Outcomes of Norbornylmethylketon Reactions

Reactions involving the norbornane (B1196662) scaffold are characterized by a high degree of stereoselectivity, primarily governed by the steric hindrance differentiating the exo and endo faces of the molecule. nih.govbeilstein-journals.org The endo position is on the same side as the longest bridge (the C7 methylene (B1212753) group), while the exo position is on the opposite side. wikipedia.org Generally, reagents approach the norbornane system from the less sterically hindered exo face. beilstein-journals.orgnih.gov

This principle is evident in various transformations. For instance, in reactions such as hydroboration or additions to the carbonyl group, the incoming reagent will preferentially attack from the exo face to avoid steric clash with the overarching C7 bridge and the hydrogens on the C5 and C6 atoms. nih.gov This leads to the predominant formation of the exo product.

However, the stereochemical outcome is not always straightforward and can be influenced by several factors:

Reaction Mechanism: In Diels-Alder reactions to form norbornene derivatives, the endo product is often kinetically favored due to stabilizing secondary orbital interactions in the transition state. wikipedia.orgrsc.org

Catalyst Control: In metal-catalyzed reactions, the choice of metal and ligands can override the inherent steric preference. For example, while most hydroarylation reactions of norbornene are exo-selective, specific Rh(I) catalysts with bulky carboxylic acid additives have been shown to produce the endo product with high selectivity. nih.gov

Substrate Control: The presence of substituents on the norbornane ring can alter the steric and electronic environment, thereby influencing the direction of attack. In the hydrolysis of certain norbornane diesters, high exo-facial selectivity is observed even when the reacting center is distant from the ring itself. acs.org

For norbornylmethylketone, reactions at the α-carbon (the methylene group) can also exhibit stereoselectivity. Deprotonation to form an enolate can be followed by electrophilic attack. The stereochemistry of this addition is dictated by the direction from which the electrophile approaches the enolate. Kinetically controlled hydrolysis of related norbornene carboxylate esters shows a preference for the exo product, suggesting that even when an equilibrium between isomers is possible, the reaction pathway can favor one stereoisomer. scirp.org

Table 1: Factors Influencing Stereochemical Outcomes in Norbornane Systems

FactorGeneral OutcomeExample Reaction/ConditionRationaleCitation(s)
Steric Hindrance Exo product favoredNucleophilic addition to carbonylReagent approaches from the less hindered exo face. beilstein-journals.org, nih.gov
Orbital Interactions Endo product kinetically favoredDiels-Alder cycloadditionSecondary orbital overlap stabilizes the endo transition state. wikipedia.org, rsc.org
Catalyst/Ligands Can be tuned to favor endoRh(I)-catalyzed hydroarylationBulky ligands can block the exo face or favor an alternative reaction pathway. nih.gov
Kinetic vs. Thermodynamic Control Exo product is often thermodynamically more stableBase-catalyzed hydrolysis of estersThe exo isomer is sterically less congested, making it the lower energy product. scirp.org

Role of Strained Bicyclic Structure in Reactivity

The bicyclo[2.2.1]heptane structure of norbornane is significantly strained. This strain arises from the deviation of its C-C-C bond angles from the ideal tetrahedral angle of 109.5° and from torsional strain due to eclipsing interactions. quora.comnih.gov This inherent ring strain is a major driver of the reactivity of norbornane derivatives, including norbornylmethylketone. nih.govpitt.edu

Key aspects of how strain influences reactivity include:

Increased Reactivity of the Carbonyl Group: In cyclic ketones, angle strain at the sp²-hybridized carbonyl carbon can increase its reactivity toward nucleophiles compared to acyclic ketones. quora.com The C-CO-C bond angle is constrained by the ring to be smaller than the ideal 120°, leading to higher energy and greater susceptibility to attack that allows the carbon to move toward a less strained sp³ geometry. quora.comacs.org

Driving Force for Ring-Opening Reactions: The release of ring strain provides a potent thermodynamic driving force for reactions that cleave the bicyclic framework. nih.gov This is particularly exploited in transition-metal-catalyzed domino reactions where the initial functionalization is followed by a ring-opening cascade. nih.govbeilstein-journals.org

Influence on Acidity and Enolization: Ring strain affects the acidity of the α-protons. While strain increases the s-character of the C-H bonds, potentially increasing acidity, it can also disfavor the formation of the sp²-hybridized enolate, which may introduce additional strain. acs.org Studies on cyclic ketones have shown a complex relationship between ring size, strain, and the rate of enolization. acs.org For norbornylmethylketone, the acidity of the methyl protons is influenced by these competing effects within the rigid bicyclic system.

Photochemical Reactivity: The ring strain in cyclic ketones is known to influence their photochemical pathways, such as the Norrish Type I cleavage. rsc.org Excitation to the S₁ state can lead to α-cleavage, and the barrier for this bond fission is significantly lowered by the ring strain, affecting the competition between cleavage, internal conversion, and intersystem crossing. rsc.org

Catalytic Transformations Involving Norbornylmethylketone

Catalysis provides powerful tools for the selective functionalization of norbornylmethylketone and related structures, enabling transformations that are difficult to achieve through classical stoichiometric methods.

Metal-Catalyzed Processes

Transition metals are widely used to catalyze reactions of norbornane derivatives, often leveraging the reactivity of the strained ring system. nih.gov While many examples focus on norbornene, the principles extend to saturated systems like norbornylmethylketone through C-H activation. researchgate.netacs.orgnih.gov

C-H Activation and Functionalization: The ketone group in norbornylmethylketone can act as a directing group, facilitating the activation of otherwise inert C-H bonds by a transition metal catalyst. nih.gov This allows for site-selective functionalization. For instance, palladium- or rhodium-catalyzed reactions can promote the arylation, alkylation, or amination of C(sp³)-H bonds at positions directed by the carbonyl oxygen. acs.orgmdpi.com

Carboacylation and Related Reactions: Nickel-catalyzed three-component reactions have been developed for the carboacylation of norbornene derivatives, resulting in the formation of a ketone product. nih.govbeilstein-journals.orgbeilstein-journals.org These reactions involve the oxidative addition of a Ni(0) catalyst to an acyl source, followed by insertion of the norbornene and a subsequent coupling step. beilstein-journals.org Such strategies highlight the potential for synthesizing norbornylmethylketone derivatives through metal-catalyzed multicomponent reactions.

Ring-Opening Reactions: As mentioned, the strain energy of the norbornane skeleton can be harnessed in metal-catalyzed ring-opening reactions. nih.govbeilstein-journals.org Catalysts based on nickel, palladium, or copper can initiate cascades that lead to complex monocyclic or acyclic products, starting from norbornane-type substrates. beilstein-journals.orgacs.orgacs.org

Organocatalytic Applications

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free approach to asymmetric synthesis and is particularly effective for functionalizing carbonyl compounds. mdpi.comresearchgate.net For norbornylmethylketone, key applications would involve reactions at the α-position.

Enamine Catalysis: Chiral secondary amines, such as proline and its derivatives, can react with ketones to form chiral enamines. sigmaaldrich.com These enamines can then react with electrophiles (e.g., for alkylation, amination, or oxidation) with high enantioselectivity. mdpi.comnih.gov This strategy could be applied to the α-functionalization of norbornylmethylketone, although the steric bulk of the norbornyl group might pose a challenge.

Iminium Catalysis: The same amine catalysts can activate α,β-unsaturated ketones by forming iminium ions, but this is less relevant for the saturated norbornylmethylketone unless it is first converted to an unsaturated derivative. mdpi.com

Cascade Reactions: Organocatalysts are adept at promoting cascade or domino reactions. mdpi.com A potential application could involve an organocatalytic reaction that first forms a norbornane structure and then functionalizes the ketone in a subsequent step, all within a one-pot procedure. Such strategies have been used to construct complex bicyclic diketones. mdpi.comresearchgate.net

Photocatalytic Systems for this compound Reactions

Visible-light photocatalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, enabling a wide range of chemical transformations. beilstein-journals.orgrsc.org

Radical α-Functionalization: The α-position of ketones can be functionalized through photocatalytic methods. chemrxiv.orgrsc.org One approach involves the merger of photoredox and organocatalysis, where an enamine formed from the ketone is oxidized by an excited-state photocatalyst to generate a radical cation, which then reacts with a radical coupling partner. acs.orgnih.govnih.gov This could enable the α-alkylation or arylation of norbornylmethylketone.

Ketone-Directed C-H Functionalization: The ketone group itself can serve as a directing group in photocatalytic reactions. For example, a photocatalytic system using benzil (B1666583) and Selectfluor has been shown to achieve selective β- and γ-fluorination of rigid cyclic and exocyclic ketones. rsc.org This suggests that remote C-H bonds in the norbornane framework of norbornylmethylketone could be targeted for functionalization.

Reductive Coupling Reactions: Aryl ketones can be reduced by a photocatalyst to form ketyl radicals. nih.govrsc.org These highly reactive intermediates can participate in C-C bond-forming reactions, such as couplings with alkenes or homocoupling reactions. rsc.orgsioc-journal.cn It is plausible that norbornylmethylketone could undergo similar reductive transformations, potentially leading to pinacol-type dimerization or coupling with other radical acceptors.

Structural Aspects and Stereochemical Investigations of Norbornylmethylketon

Conformational Analysis of the Norbornyl Skeleton in Ketone Derivatives

The norbornyl skeleton, a bridged bicyclic system, is characterized by its rigid structure, which significantly limits its conformational freedom compared to acyclic or simple monocyclic compounds. researchgate.net The primary conformations of the six-membered rings within the norbornane (B1196662) framework are enforced into a boat-like arrangement. Any rotation around the carbon-carbon single bonds is highly restricted, leading to significant torsional and steric strain. ubc.ca

Exo/Endo Isomerism in Norbornylmethylketon

A critical aspect of the stereochemistry of substituted norbornanes is exo/endo isomerism. This type of diastereomerism arises from the substituent's position relative to the bridges of the bicyclic system. The prefix exo is used for the isomer where the substituent is on the opposite side (anti) of the main one-carbon bridge (C7), while the endo prefix describes the isomer with the substituent on the same side (syn). Current time information in Bangalore, IN.

Factors Influencing Isomer Ratio in Synthesis and Reactions

The synthesis of norbornylmethylketone typically proceeds via the hydrogenation of its unsaturated precursor, 5-acetylnorborn-2-ene. The stereochemistry of this precursor is established during its synthesis, most commonly through a Diels-Alder reaction between cyclopentadiene (B3395910) and methyl vinyl ketone. The endo/exo ratio of the resulting cycloaddition product is a classic example of kinetic versus thermodynamic control. wikipedia.orgmodgraph.co.uk

Kinetic Control : At lower reaction temperatures, the reaction is generally irreversible, and the product distribution is determined by the relative activation energies of the transition states. wikipedia.orgkpi.ua For many Diels-Alder reactions, the endo transition state is lower in energy due to favorable secondary orbital interactions between the developing π-system of the diene and the unsaturated group of the dienophile. wikipedia.orgnih.gov Consequently, the endo isomer is the major product under kinetic control. wikipedia.org For the reaction between cyclopentadiene and methyl vinyl ketone, the kinetic product is predominantly the endo isomer. qd-latam.com

Thermodynamic Control : At higher temperatures, the Diels-Alder reaction becomes reversible. wikipedia.org Under these conditions, the system can reach thermodynamic equilibrium, and the product ratio reflects the relative stabilities of the final products. modgraph.co.uknih.gov The exo isomer is generally more stable thermodynamically because it experiences less steric hindrance, with the substituent pointing away from the rest of the bicyclic framework. wikipedia.orgnih.gov Therefore, allowing the reaction to equilibrate at elevated temperatures will favor the formation of the exo product. wikipedia.org

A typical synthesis of 5-acetylnorborn-2-ene via the Diels-Alder reaction results in a mixture rich in the endo isomer. To obtain a higher proportion of the more stable exo isomer, an additional equilibration step, often in the presence of a base, is required. Alternatively, specific synthetic routes have been developed to favor the formation of the exo isomer directly. Subsequent hydrogenation of the double bond in the norbornene ring preserves the stereochemistry at the C2 position, yielding the corresponding endo- or exo-norbornylmethylketone. For instance, a mixture of endo- and exo-2-acetylnorbornan-5-ene can be hydrogenated to produce a similar mixture of endo- and exo-2-acetylnorbornane. amherst.edu

FactorConditionFavored IsomerRationale
Kinetic Control Low Temperature, Short Reaction TimeendoLower activation energy of the endo transition state due to secondary orbital interactions. wikipedia.orgnih.gov
Thermodynamic Control High Temperature, Long Reaction TimeexoGreater thermodynamic stability due to reduced steric hindrance. wikipedia.orgnih.gov

Stereochemical Assignment Methodologies

The definitive assignment of exo and endo stereochemistry in norbornylmethylketone and its derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. libretexts.org The rigid, well-defined geometry of the norbornane skeleton leads to distinct and predictable differences in the NMR spectra of the two isomers.

One of the most reliable indicators is the chemical shift of the proton attached to the carbon bearing the substituent (H-2). In exo isomers, this proton is in the endo position, and its signal typically appears at a higher field (lower ppm value) due to shielding effects from the C5-C6 bond. Conversely, in endo isomers, the H-2 proton is in the exo position and is less shielded, causing its signal to appear at a lower field (higher ppm value). Furthermore, the coupling constants between H-2 and the adjacent bridgehead protons (H-1 and H-3) can also differ characteristically between the two isomers.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for unambiguous assignment. libretexts.org COSY experiments reveal the coupling relationships between protons, helping to trace the connectivity within the molecule. libretexts.org NOESY is particularly powerful for stereochemical assignment as it detects through-space interactions between protons that are close to each other. For instance, in the endo isomer, a NOE would be expected between the methyl protons of the acetyl group and the protons on the C7 bridge.

Chirality and Enantiomeric Purity in this compound Systems

The substitution at the C2 position of the norbornane ring renders norbornylmethylketone a chiral molecule. It can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. modgraph.co.uk The absolute configuration of each stereocenter is designated using the Cahn-Ingold-Prelog (R/S) system. The presence of chirality means that enantiomerically pure samples of norbornylmethylketone will exhibit optical activity, rotating the plane of polarized light. libretexts.orgmdpi.com The two enantiomers will rotate light by an equal magnitude but in opposite directions (dextrorotatory, (+), or levorotatory, (-)). mdpi.com

The determination of enantiomeric purity, or enantiomeric excess (ee), is crucial in stereoselective synthesis and is a measure of the predominance of one enantiomer over the other in a mixture. mdpi.com A racemic mixture, containing equal amounts of both enantiomers, is optically inactive. mdpi.commdpi.com

The separation of a racemic mixture into its constituent enantiomers, a process known as chiral resolution, can be achieved through several methods. researchgate.net A common approach involves reacting the racemic ketone with a chiral resolving agent to form a pair of diastereomers. researchgate.netrsc.org Since diastereomers have different physical properties, they can be separated by techniques like crystallization. rsc.org Following separation, the resolving agent is removed to yield the pure enantiomers. Chiral chromatography is another powerful technique for separating enantiomers directly. researchgate.net

The chiroptical properties of a molecule, such as its specific rotation and circular dichroism (CD), are unique to its three-dimensional structure. Current time information in Bangalore, IN.amherst.edujasco.plsaskoer.caresearchgate.net While specific optical rotation values for the enantiomers of norbornylmethylketone are not widely reported in the surveyed literature, the principles of polarimetry allow for their determination once enantiomerically pure samples are obtained. libretexts.orgmdpi.com The specific rotation is a characteristic physical property of a chiral compound. libretexts.orgmdpi.com

Spectroscopic Techniques for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides a wealth of information about the molecular structure by probing the chemical environment of NMR-active nuclei, primarily ¹H and ¹³C. libretexts.org The chemical shift, signal splitting (multiplicity), and integration of the peaks in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, allow for the assignment of each atom within the molecule. kpi.ua

For norbornylmethylketone, distinct signals are expected for the acetyl methyl protons, the proton at C2, the two bridgehead protons, and the various methylene (B1212753) protons of the bicyclic system. As discussed in section 4.2.2, the chemical shifts and coupling patterns are highly dependent on the exo or endo configuration. In ¹³C NMR, the chemical shift of the carbonyl carbon is typically found in the downfield region (>200 ppm). The carbons of the norbornyl skeleton also show characteristic shifts that differ between the exo and endo isomers due to varying steric interactions. For instance, in related norbornene derivatives, the carbonyl carbon of the exo product has a higher chemical shift compared to the endo product.

Below is a representative table of expected NMR data based on literature values for similar norbornane derivatives.

IsomerProton (¹H) NMR Data (Expected)Carbon (¹³C) NMR Data (Expected)
exo-Norbornylmethylketon The H-2 proton (endo) would appear at a relatively upfield position. The acetyl methyl protons would appear as a sharp singlet. Complex multiplets for the remaining skeletal protons.The C=O carbon would appear at a lower field (>209 ppm). Distinct chemical shifts for each of the seven carbons of the norbornyl skeleton.
endo-Norbornylmethylketon The H-2 proton (exo) would be shifted downfield compared to the exo isomer. The acetyl methyl protons would appear as a sharp singlet. Complex multiplets for the remaining skeletal protons, with some shifts differing from the exo isomer due to different steric environments.The C=O carbon would appear at a relatively upfield position compared to the exo isomer. Distinct chemical shifts for the skeletal carbons, differing from the exo isomer.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. libretexts.org The method relies on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes. masterorganicchemistry.com This absorption is recorded, generating a spectrum that serves as a unique molecular "fingerprint". db-thueringen.de

In the structural elucidation of this compound, IR spectroscopy is instrumental in confirming the presence of key functional groups. The most significant absorption band for this compound is expected to be that of the carbonyl group (C=O) of the ketone. Typically, the C=O stretching vibration for a saturated aliphatic ketone appears in the region of 1715 cm⁻¹. However, the strained bicyclic system of the norbornane skeleton can influence this frequency.

The analysis of the this compound spectrum would focus on identifying characteristic peaks. The presence of a strong, sharp absorption peak around 1700-1725 cm⁻¹ would be primary evidence for the carbonyl group. Additionally, the spectrum would display peaks corresponding to C-H bonds. The stretching vibrations for sp³ hybridized C-H bonds (alkane) are typically observed just below 3000 cm⁻¹. The presence of the norbornane structure, which consists of methylene (-CH₂) and methine (-CH) groups, would result in characteristic absorption bands in this region. scirp.org

Table 1: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)BondFunctional GroupIntensity
~2950-2850C-HAlkane (Norbornane structure)Strong
~1710C=OKetoneStrong, Sharp
~1465C-HMethylene (-CH₂) bendVariable
~1375C-HMethyl (-CH₃) bendVariable

This interactive table summarizes the expected IR absorption data. By comparing the experimental spectrum of a sample with established correlation charts and spectral databases, chemists can confidently identify the functional groups present in this compound. libretexts.org

Mass Spectrometry (MS) in Structural Confirmation

Mass spectrometry (MS) is an analytical technique that provides crucial information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. wikipedia.org In the analysis of this compound, MS is used to confirm the molecular weight and to study the fragmentation patterns, which offer insights into the molecule's structure.

Upon introduction into the mass spectrometer, the this compound molecule is ionized, typically by electron impact (EI), which results in the formation of a molecular ion (M⁺). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. wikipedia.org The pattern of these fragments is reproducible and characteristic of the original molecule's structure.

For this compound (C₉H₁₄O), the expected molecular weight is approximately 138 g/mol . Therefore, the mass spectrum should show a molecular ion peak at an m/z value of 138.

The fragmentation of the molecular ion is governed by the stability of the resulting fragments. In ketones, a common fragmentation pathway is α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. ddugu.ac.in For this compound, this could involve the loss of the methyl group (•CH₃) or the norbornyl group.

Another significant fragmentation process for ketones is the McLafferty rearrangement, which can occur if there is a γ-hydrogen available for transfer. ddugu.ac.in

Table 2: Expected Mass Spectrometry Fragmentation for this compound

m/z ValueProposed FragmentFragmentation Pathway
138[C₉H₁₄O]⁺Molecular Ion (M⁺)
123[C₈H₁₁O]⁺Loss of a methyl radical (M - 15) via α-cleavage
95[C₇H₁₁]⁺Loss of acetyl radical (M - 43) via α-cleavage
43[C₂H₃O]⁺Acetyl cation from α-cleavage

This interactive table outlines the primary fragments anticipated in the mass spectrum of this compound. By analyzing the m/z values and the relative abundances of these fragments, the structure of the parent molecule can be confidently confirmed. hidenanalytical.com The fragmentation pattern provides a detailed map of the molecule's connectivity. wikipedia.orgcas.cn

Applications of Norbornylmethylketon in Advanced Materials and Polymer Science

Norbornylmethylketone as a Building Block in Complex Chemical Syntheses

The distinct structure of norbornylmethylketone makes it an important starting material for the synthesis of intricate molecules, including polycyclic and spiro compounds, and its integration into the synthesis of natural products.

Synthesis of Polycyclic and Spiro Compounds

Norbornylmethylketone and its derivatives are instrumental in constructing polycyclic frameworks. The reaction of bicyclic and tricyclic organopalladium compounds, derived from norbornene, with carbon monoxide can lead to a variety of polycyclic ketones. capes.gov.br The specific products formed are influenced by the ligands on the palladium catalyst and the presence of other reagents like triethylamine. capes.gov.br

Spiro compounds, which feature two rings connected by a single atom, are another class of molecules that can be synthesized using norbornene-related structures. unimi.it While direct synthesis from norbornylmethylketone is a specialized area, the underlying principles of forming spirocyclic systems often involve intramolecular reactions that can be adapted to norbornene derivatives. organic-chemistry.orgchemrxiv.org For instance, methods for creating spirocyclic oxindoles have been developed, showcasing the versatility of building complex spiro-architectures. lookchem.com The synthesis of spiro compounds is of significant interest due to their unique three-dimensional structures and presence in biologically active molecules. unimi.itnih.gov

Integration into Natural Product Synthesis Strategies

The synthesis of natural products is a complex field that often requires building blocks with specific stereochemistry and functionality. tjnpr.orgnih.gov Norbornene derivatives, due to their rigid and well-defined structures, can serve as scaffolds to control the stereochemical outcome of subsequent reactions. This is crucial in synthesizing complex natural products where biological activity is highly dependent on the molecule's three-dimensional arrangement. unc.eduresearchgate.net The principles of using bicyclic structures to guide synthesis are applicable to strategies involving norbornylmethylketone derivatives, enabling the construction of intricate molecular architectures found in nature. ub.edu

Polymerization Studies Involving Norbornene Derivatives and Ketone Functionality

The presence of both a polymerizable norbornene ring and a functional ketone group allows for the creation of a wide range of polymers with tailored properties. acs.orgskku.eduresearchgate.net

Ring-Opening Metathesis Polymerization (ROMP) with Norbornylmethylketone Analogues

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for polymerizing cyclic olefins like norbornene and its derivatives. illinois.eduximo-inc.com This "living polymerization" method allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. illinois.edu The use of specific catalysts, such as those based on ruthenium, enables the polymerization of functionalized norbornene monomers, including those with ketone groups. sciengine.comfrontiersin.org

The polymerization of norbornene derivatives using ROMP can be highly stereoselective, leading to polymers with specific tacticities (the spatial arrangement of monomer units). osti.gov For example, molybdenum and tungsten-based catalysts have been developed to produce cis,isotactic or cis,syndiotactic polymers. osti.gov While studies specifically on norbornylmethylketone are a niche area, the principles of ROMP are broadly applicable to its analogues. For instance, the ROMP of other functionalized norbornenes has been extensively studied, demonstrating the versatility of this method in creating functional polymers. mdpi.commdpi.com

Table 1: Catalysts and Conditions for ROMP of Norbornene Derivatives

Catalyst Type Monomer Example Resulting Polymer Structure Reference
Grubbs 2nd Gen 2-acetyl-5-norbornene Polymer electrolyte membranes sciengine.com
Molybdenum/Tungsten Enantiomerically pure norbornene derivatives Cis, isotactic or cis, syndiotactic polymers osti.gov
Ruthenium Norbornene High molecular weight polynorbornene mdpi.com
Ditungsten Complex Norbornene High cis-stereoselectivity (80-86%) mdpi.com

Copolymerization Studies for Tailored Material Properties

Copolymerization, the process of polymerizing two or more different monomers, is a key strategy for creating materials with customized properties. Norbornene and its derivatives, including those with ketone functionalities, are often used in copolymerization to modify the characteristics of commodity polymers like polyethylene (B3416737). acs.orgnih.gov

Introducing bulky, non-crystallizable norbornene units into a polymer chain can disrupt the crystallinity, leading to softer, more flexible materials. nih.gov For instance, the terpolymerization of ethylene, carbon monoxide, and norbornene using nickel catalysts allows for the tuning of crystallinity in keto-functionalized polyethylenes without significantly affecting their molecular weights. acs.orgnih.gov The properties of these copolymers, such as Young's modulus and stress at yield, can be controlled by varying the norbornene content. nih.gov

Copolymerization of norbornene derivatives with other monomers, such as maleic anhydride, has also been explored. researchgate.net The rate of these copolymerizations can be influenced by the electronic nature of the substituents on the norbornene ring. researchgate.net

Table 2: Examples of Copolymerization with Norbornene Derivatives

Comonomers Catalyst System Key Finding Reference
Ethylene, Carbon Monoxide, Norbornene Ni(II)-based Tunable crystallinity of keto-polyethylenes acs.orgnih.gov
Norbornene, Norbornene derivatives with polar groups Palladium(II)-based Polar functional groups can affect copolymerization skku.edu
Norbornene derivatives, Maleic Anhydride Free radical Rate of copolymerization is influenced by electronic effects researchgate.net
Norbornene, 5-vinyl-2-norbornene Cationic allyl palladium High molecular weight copolymers obtained researchgate.net

Synthesis of Chiral Polymers from Norbornylmethylketone Derivatives

The synthesis of chiral polymers is a growing area of materials science, with potential applications in chiral separations, asymmetric catalysis, and optoelectronics. nih.govfrontiersin.org The inherent chirality of certain norbornene derivatives, or the introduction of chiral centers, can be used to create polymers with helical structures or other forms of controlled stereochemistry. rsc.orgmdpi.com

While the direct synthesis of chiral polymers from norbornylmethylketone itself is not widely reported, the principles can be applied to its derivatives. Chiral auxiliaries can be attached to the norbornene monomer to guide the stereochemistry of the polymerization. lookchem.com Alternatively, chiral catalysts can be used to polymerize achiral monomers into chiral polymers. scivisionpub.com The synthesis of chiral polythiophenes and other conjugated polymers demonstrates the feasibility of creating complex chiral architectures through polymerization. nih.govscivisionpub.com The resulting chiral polymers often exhibit unique chiroptical properties, such as circular dichroism. frontiersin.org

Development of Novel Polymeric Materials Incorporating Norbornylmethylketone Units

The incorporation of functional monomers into polymer chains is a cornerstone of modern materials science, enabling the precise design of macromolecules with tailored properties. Norbornylmethylketone, a derivative of norbornene featuring a reactive ketone group, serves as a valuable building block in this regard. Its strained bicyclic structure facilitates controlled polymerization through methods like Ring-Opening Metathesis Polymerization (ROMP), while the ketone moiety provides a site for tuning the polymer's physical and chemical characteristics. This allows for the development of novel polymeric materials with sophisticated architectures and finely-tuned performance for specialized applications, particularly in the fields of optical and electronic materials. google.comgoogle.com

Polymers with Controlled Architectures

The synthesis of polymers with well-defined architectures, such as block copolymers, is crucial for creating materials with advanced functionalities like self-assembly and targeted surface properties. Controlled polymerization techniques are essential for achieving this level of precision.

Living polymerization methods, particularly Ring-Opening Metathesis Polymerization (ROMP), are exceptionally well-suited for norbornene-based monomers due to their high ring strain. rsc.orgnih.gov Catalysts, such as those based on ruthenium, initiate the polymerization in a "living" manner, meaning the polymer chains grow at a uniform rate and termination or chain-transfer reactions are largely absent. nih.gov This process allows for the creation of polymers with low dispersity and predictable molecular weights. google.com

A key advantage of living polymerization is the ability to synthesize block copolymers through the sequential addition of different monomers. mdpi.comspecificpolymers.com For instance, a living polynorbornene chain can be used to initiate the polymerization of a second, different monomer, resulting in a diblock copolymer. The incorporation of norbornylmethylketone (often referred to as 2-acetyl-5-norbornene) into these systems allows for the creation of blocks with specific polarities and functionalities. google.comsigmaaldrich.com

A patent describes a method for preparing norbornene-based addition polymers that contain an acetyl (methyl ketone) functional group using a catalyst system based on a Group X transition metal, such as palladium. google.com This method can be used to create homopolymers of norbornylmethylketone or copolymers with other norbornene derivatives. google.com The ability to control the sequence and length of these blocks is fundamental to designing complex macromolecular architectures. For example, a diblock copolymer containing a polynorbornylmethylketone block and a non-polar block (e.g., from unsubstituted norbornene) would be amphiphilic, enabling it to self-assemble into nanoscale structures like micelles or lamellae in a selective solvent. mdpi.com

The stereochemistry of the monomer also plays a role; exo isomers of functional norbornenes are often preferred as they typically exhibit higher reactivity and lead to polymers with superior properties compared to their endo counterparts. google.comgoogle.comscirp.org The synthesis of polymers with controlled architectures using norbornylmethylketone paves the way for advanced materials with precisely engineered nanostructures.

Materials with Tunable Mechanical and Thermal Properties

The functional ketone group on the norbornylmethylketone monomer is a powerful tool for tuning the bulk properties of the resulting polymer. By adjusting the concentration of these functional units within the polymer, either in homopolymers or copolymers, it is possible to systematically modify the material's mechanical and thermal characteristics. nih.govacs.orgresearchgate.net

Tunable Mechanical Properties

The mechanical properties of a polymer, such as its strength, stiffness (modulus), and ductility, are heavily influenced by intermolecular forces. acs.orgacs.org The polar ketone group in polynorbornylmethylketone can participate in dipole-dipole interactions, leading to stronger intermolecular forces than those present in non-polar polynorbornene. This is expected to enhance properties like adhesion. google.com Indeed, norbornene-based polymers containing ester or acetyl groups are noted for their superior adhesivity, making them suitable for applications as optical or protective films. google.com

Furthermore, the incorporation of norbornylmethylketone as a comonomer can be used to tune the mechanical response of other polymers. A study on the terpolymerization of ethylene, carbon monoxide (CO), and norbornene demonstrated that the inclusion of both ketone groups (from CO) and bulky norbornene units within a polyethylene chain disrupts the polymer's crystallinity. nih.govacs.org This disruption leads to materials that are softer and more ductile than highly crystalline keto-polyethylene. nih.govacs.org While this study introduced the ketone and norbornene units separately, it provides a model for how a single monomer like norbornylmethylketone could be used in copolymerization to achieve a similar tuning effect.

The following table, based on data from ethylene-CO-norbornene terpolymers, illustrates how comonomer content can influence mechanical properties. acs.org

Material CompositionYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
Ethylene-CO Copolymer (0.9 mol% CO)41922380
Ethylene-Norbornene Copolymer (1.2 mol% NB)35921660
Ethylene-CO-NB Terpolymer (0.9 mol% CO, 0.5 mol% NB)34521580
Ethylene-CO-NB Terpolymer (0.7 mol% CO, 1.3 mol% NB)26517650
Ethylene-CO-NB Terpolymer (1.1 mol% CO, 3.3 mol% NB)12812730

Tunable Thermal Properties

The thermal stability and glass transition temperature (T_g) are critical parameters for determining the processing conditions and service temperature range of a polymer. The T_g of polynorbornene can be readily tuned by the addition of functional side groups. mdpi.comosti.gov Bulky or strongly interacting side groups hinder the rotational motion of the polymer chains, leading to a higher T_g. mdpi.comresearchgate.net

For example, the functionalization of polynorbornene with spiropyran moieties has been shown to increase the T_g to as high as 136°C. mdpi.com Similarly, copolymerizing a norbornene monomer carrying aliphatic side chains with a norbornene monomer featuring hydrogen-bonding aramid groups results in a T_g that increases proportionally with the concentration of the aramid-functional monomer. researchgate.net This principle applies directly to norbornylmethylketone; the presence of the ketone group is expected to increase the T_g of the polymer compared to unsubstituted polynorbornene due to increased chain stiffness and polar interactions. Research on vinyl-addition polynorbornenes (VAPNBs) has shown that incorporating various substituents allows for the tailoring of the service window (the range between T_g and decomposition temperature), achieving T_g values well above 150°C. osti.gov

The data table below, derived from findings on copolymers of a norbornene with an aliphatic side chain (NB-C12) and a norbornene with a hydrogen-bonding aramid group (NB-Amide), demonstrates this tunable thermal behavior. researchgate.net

NB-Amide Content (mol%)Glass Transition Temperature (T_g, °C)
035
2055
4075
6096
80116
100140

By leveraging the ketone functionality of norbornylmethylketone, researchers can thus create a wide array of polymers with precisely controlled architectures and a spectrum of mechanical and thermal properties optimized for advanced material applications.

Theoretical and Computational Chemistry Approaches to Norbornylmethylketon

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to analyzing the electronic structure of norbornylmethylketon, which governs its geometry, stability, and reactivity. These ab initio methods solve the Schrödinger equation with certain approximations to determine the energy and wavefunction of the molecule.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. In a typical DFT study of this compound, the geometry is optimized by finding the coordinates that correspond to the minimum energy on the potential energy surface. This process involves selecting a functional (such as B3LYP) and a basis set (for example, 6-31G(d,p)) to approximate the electron density and describe the atomic orbitals.

The optimization yields precise values for bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data, if available, to validate the computational model. The final optimized energy also provides a measure of the molecule's thermodynamic stability. For this compound, distinct calculations would be performed for the endo and exo isomers to determine their relative stabilities.

Table 1: Representative Geometric Parameters for this compound Calculated via DFT Note: The following values are illustrative for a ketone with a norbornane (B1196662) framework, as specific published data for this molecule is not available. The table demonstrates the type of data generated from a DFT geometry optimization.

ParameterAtom(s) InvolvedCalculated Value (Illustrative)
Bond LengthC=O1.21 Å
Bond LengthC-C (acetyl)1.51 Å
Bond LengthC-H (methyl)1.10 Å
Bond AngleC-C-O121.5°
Bond AngleC-C-C (ketone)118.0°
Dihedral AngleH-C-C=O180.0° (for staggered conformation)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. These orbital energies are a standard output of DFT calculations performed for geometry optimization.

Table 2: Representative Frontier Molecular Orbital Energies for this compound from DFT Calculations Note: These values are illustrative, demonstrating the typical outputs of an FMO analysis.

ParameterDescriptionCalculated Energy (Illustrative)
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-6.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital+1.2 eV
HOMO-LUMO GapEnergy difference between LUMO and HOMO7.7 eV

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions, such as the Baeyer-Villiger oxidation that this compound can undergo. dss.go.th These models help identify intermediates and transition states, providing a kinetic and thermodynamic profile of the reaction.

A Potential Energy Surface (PES) is a multidimensional map that relates the potential energy of a chemical system to its geometry. researchgate.net For a chemical reaction, a simplified one-dimensional slice of the PES is often used, known as a reaction coordinate diagram. This diagram plots energy against the reaction coordinate—a parameter representing the progress of the reaction from reactants to products.

Computationally mapping the PES involves calculating the energy of the system at various points along the reaction pathway. Key points on this surface include energy minima, which correspond to stable species like reactants, intermediates, and products, and saddle points, which correspond to transition states. By mapping the PES, chemists can identify the most energetically favorable reaction pathway.

The transition state is the point of maximum energy along the lowest-energy reaction path between reactants and products. It represents the energy barrier that must be overcome for the reaction to occur and is therefore critical for determining the reaction rate.

Computational chemists use specialized algorithms to locate the geometry of a transition state on the potential energy surface. A key feature of a true transition state is that it is an energy maximum in the direction of the reaction coordinate but an energy minimum in all other directions. This is verified by performing a vibrational frequency calculation on the located structure. A genuine transition state structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms as they traverse the energy barrier.

Potential Energy Surface Mapping

Prediction and Interpretation of Spectroscopic Data

Computational methods can predict various types of spectra, including infrared (IR) and nuclear magnetic resonance (NMR), with a useful degree of accuracy. These predictions are invaluable for interpreting experimental data and confirming molecular structures.

After a successful geometry optimization with a method like DFT, a frequency calculation can be performed on the resulting structure. This calculation yields the vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical IR spectrum. Calculated frequencies are often systematically higher than experimental ones due to approximations in the theory and the fact that calculations are performed on a single molecule in a vacuum. To correct for this, a numerical scaling factor is typically applied to the computed frequencies to improve their agreement with experimental results.

Table 3: Hypothetical Comparison of Calculated and Experimental Infrared Frequencies for this compound Note: This table illustrates how theoretical data is correlated with experimental results. A scaling factor would typically be applied to the calculated frequencies.

Vibrational ModeCalculated Frequency (cm⁻¹) (Unscaled)Expected Experimental Range (cm⁻¹)
C-H Stretch (alkane)3050 - 31502850 - 2960
C=O Stretch (ketone)17901700 - 1725
C-H Bend (methyl)14201375

Vibrational (IR, Raman) Spectra Simulations

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a fundamental method for identifying and characterizing molecular structures. arxiv.org Computational simulations of these spectra offer invaluable support for interpreting experimental data, which can often be complex and difficult to assign unambiguously. arxiv.org

Density Functional Theory (DFT) is a widely used and efficient computational method for simulating IR and Raman spectra, applicable to large molecular systems. researchgate.net The process involves calculating second-order derivatives of the energy with respect to the nuclear coordinates to obtain vibrational frequencies, and derivatives with respect to an electric field to determine IR and Raman intensities. researchgate.net These simulations can be performed using various software packages. faccts.de

For accurate predictions, it is crucial to start with an optimized molecular geometry, as the vibrational frequencies are calculated at the potential energy minimum. mdpi.comscm.com The calculated frequencies are often scaled by empirical factors to correct for approximations in the theoretical model and to improve agreement with experimental values. faccts.deajol.info The resulting simulated spectrum can be visualized and compared directly with experimental data, aiding in the assignment of specific vibrational modes to observed peaks. faccts.de

Table 1: Representative Theoretical vs. Experimental Vibrational Frequencies

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
C=O Stretch17151710
CH₂ Scissoring14501455
C-C Stretch (Bridge)11801175
C-H Bend13751380

Note: The data in this table is illustrative and based on typical values for similar ketones and norbornane systems. Actual values for norbornylmethylketone would require specific calculations.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is an essential tool for determining molecular structure, connectivity, and stereochemistry. nih.gov The computational prediction of NMR chemical shifts has become increasingly important in elucidating the structure of organic molecules. nih.gov

Density Functional Theory (DFT), combined with the Gauge-Including Atomic Orbital (GIAO) method, provides a robust framework for predicting NMR chemical shifts. nih.govd-nb.info This approach calculates the magnetic shielding tensors of nuclei, which describe the electronic shielding effect in an external magnetic field. nih.gov The average values of these shielding tensors are then used to predict experimental chemical shifts, often with empirical linear scaling for better accuracy. nih.gov

Recent advancements have seen the integration of DFT calculations with machine learning models, particularly 3D Graph Neural Networks (GNNs), to further improve the accuracy of chemical shift predictions. nih.gov These hybrid models can capture both isotropic and anisotropic shielding effects, leading to state-of-the-art performance in predicting both ¹H and ¹³C chemical shifts. nih.gov For complex molecules like norbornylmethylketone, which have a bicyclic structure, these advanced methods can provide corrections and reduce prediction errors compared to simpler models. nih.gov

Table 2: Predicted vs. Experimental NMR Chemical Shifts (ppm) for Norbornylmethylketone

AtomPredicted ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Experimental ¹H Shift (ppm)
C1 (Bridgehead)45.245.52.52.48
C230.129.81.81.77
C7 (Bridge)38.538.21.51.48
C=O (Carbonyl)212.0211.5--
CH₃ (Methyl)28.528.32.12.12

Note: This table presents hypothetical data for illustrative purposes. Precise values would necessitate specific DFT and/or machine learning calculations for norbornylmethylketone.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. researchgate.net This method provides detailed information about fluctuations and conformational changes, which are crucial for understanding the behavior and function of molecules. researchgate.net For a molecule like norbornylmethylketone, MD simulations can explore its conformational space, identifying stable and transient geometries.

The core of an MD simulation is solving Newton's second law of motion for all particles in the system, where the forces are calculated using a force field. mdpi.com The duration of the simulation is a critical parameter and must be long enough to sample the relevant conformational space, which can range from nanoseconds to microseconds depending on the system's complexity and the processes being studied. parssilico.com

By generating a trajectory of atomic positions over time, MD simulations allow for the analysis of the molecule's dynamic behavior and the identification of its preferred conformations. nih.gov This information is vital for understanding its reactivity and interactions with other molecules. Enhanced sampling techniques can be combined with MD to more efficiently explore the conformational landscape. nih.govacs.org

Application of Machine Learning in Norbornane Chemistry Research

Machine learning (ML) is increasingly being applied in chemistry to predict molecular properties, accelerate discovery, and analyze complex data. researchgate.netnih.gov In the context of norbornane chemistry, ML models can be trained on datasets of molecules with known properties to predict the characteristics of new, unstudied compounds.

One significant application is the prediction of electronic and physicochemical properties. chemrxiv.orgresearchgate.net For instance, ML models, such as graph neural networks, can be trained on large datasets of cyclic molecules, including bicyclic systems like norbornanes, to predict properties like HOMO-LUMO gaps, ionization potentials, and redox potentials with high accuracy. chemrxiv.orgresearchgate.net These models can outperform traditional methods and provide a framework for high-throughput screening and rational design of new molecules. chemrxiv.orgresearchgate.net

Furthermore, ML is used to enhance the accuracy of spectroscopic predictions. As mentioned earlier, deep learning algorithms can be trained on experimental or DFT-calculated NMR data to predict chemical shifts for new molecules with greater accuracy than DFT alone. mdpi.comnih.gov ML can also be used to predict reaction outcomes and retrosynthesis pathways, which is a growing area of research in organic synthesis. researchgate.net The application of ML to the rigid and structurally diverse scaffold of norbornane holds promise for designing novel catalysts and materials.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Norbornylmethylketon Transformations

The transformation of Norbornylmethylketone is a key area for future catalytic research. While classical transformations are known, the development of novel, more efficient, and sustainable catalytic systems is a primary objective.

Catalytic Hydrogenation: The reduction of the ketone functionality to the corresponding alcohol is a fundamental transformation. Future research will likely focus on moving beyond traditional catalysts like Raney Nickel or Platinum group metals on carbon supports. slideshare.netillinois.edu The development of catalysts based on earth-abundant metals, such as iron or nickel, in well-defined coordination complexes offers a greener alternative. organic-chemistry.org Furthermore, heterogeneous catalysts, like highly dispersed ruthenium nanoparticles on nitrogen-doped carbon supports, have shown excellent performance and recyclability in the transfer hydrogenation of other carbonyl compounds, a strategy that could be adapted for Norbornylmethylketone. rsc.org Another avenue is the use of Frustrated Lewis Pairs (FLPs), such as those based on tin(IV) Lewis acids, which have emerged as effective metal-free systems for catalytic hydrogenation. researchgate.net

Baeyer-Villiger Oxidation: The Baeyer-Villiger oxidation converts ketones into esters, a reaction of significant synthetic utility. sigmaaldrich.comorganic-chemistry.org For Norbornylmethylketone, this would yield an acetate (B1210297) ester. Research is moving towards catalytic systems that replace stoichiometric peroxyacid reagents with more environmentally benign oxidants like hydrogen peroxide or molecular oxygen. wikipedia.orgnih.gov Promising catalytic systems include:

Transition Metal Complexes: Platinum and other transition metal complexes have been shown to catalyze the Baeyer-Villiger reaction using greener oxidants. nih.gov

Solid Lewis Acids: Heterogeneous catalysts, such as tin-containing zeolites (stannosilicates) or clay-intercalated tin catalysts, offer high selectivity and reusability, making them ideal for sustainable industrial processes. wikipedia.orgrsc.org

Enantioselective Catalysis: For prochiral analogues of Norbornylmethylketone, the development of asymmetric Baeyer-Villiger oxidations using chiral metal catalysts (e.g., based on copper or platinum) or chemoenzymatic methods could provide access to valuable, optically active lactones and esters. sigmaaldrich.comwikipedia.org

Table 1: Emerging Catalytic Systems for Norbornylmethylketone Transformations
TransformationCatalyst ClassExample/ConceptPotential AdvantageReference
HydrogenationEarth-Abundant Metal CatalystsIron- or Nickel-based pincer complexesSustainability, low cost organic-chemistry.org
Transfer HydrogenationSupported NanoparticlesRu nanoparticles on N-doped carbonHigh efficiency, recyclability, mild conditions rsc.org
HydrogenationFrustrated Lewis Pairs (FLPs)Cationic Sn(IV) Lewis acids with a non-coordinating anionMetal-free catalysis, high selectivity researchgate.net
Baeyer-Villiger OxidationHeterogeneous Lewis AcidsClay-intercalated Sn catalysts with H₂O₂High performance, reusability, green oxidant rsc.org
Baeyer-Villiger OxidationHomogeneous Transition Metal CatalystsPlatinum complexes with H₂O₂ or O₂Catalytic turnover with environmentally friendly oxidants nih.gov

Exploration of Unconventional Reactivity Patterns

The unique strained structure of the norbornane (B1196662) skeleton can lead to reactivity that diverges from simple acyclic ketones. Future work should aim to exploit these features to develop novel synthetic methodologies.

One underexplored area is the transformation of the ketone into more complex functional groups that leverage the bicyclic frame. For example, Norbornylmethylketone (specifically, 2-acetyl-5-norbornene) has been converted into a methyl 5-norbornenyl-2-diazo-3-oxopropionate derivative. spiedigitallibrary.org This transformation, proceeding via reaction with dimethyl carbonate and subsequent diazo transfer, creates a diazoketo functional group. spiedigitallibrary.org Such compounds are precursors for Wolff rearrangements to form ketenes or can be used in metal-catalyzed cyclopropanation reactions, opening pathways to complex polycyclic structures. This reactivity is particularly relevant in materials science, where these derivatives have been polymerized to create photoresists for DUV lithography. spiedigitallibrary.org

Another avenue involves leveraging the steric bias imposed by the norbornane framework to control reactions at the α-carbon. The exo/endo stereochemistry can direct the approach of reagents, potentially leading to highly diastereoselective enolate formation and subsequent alkylation or aldol (B89426) reactions. The epimerization between the endo and exo isomers, which can be catalyzed by strongly basic organic compounds like diazabicycloundecene (DBU), is a known process that could be strategically employed in stereocontrolled synthesis. google.com

Integration of this compound into Supramolecular Assemblies

Supramolecular chemistry, which focuses on organized systems formed through non-covalent interactions, offers a rich field for future applications of Norbornylmethylketone. nobelprize.org The rigid and well-defined three-dimensional structure of the norbornane unit makes it an excellent scaffold, or "building block," for constructing larger, ordered architectures. rsc.org

Future research could focus on modifying the ketone group to introduce recognition sites for self-assembly.

Hydrogen Bonding: Conversion of the ketone to a functional group capable of forming strong, directional hydrogen bonds (e.g., an amide or a carboxylic acid derivative via oxidation) would enable the programming of self-assembly into tapes, sheets, or more complex networks. rsc.org

Metal Coordination: Transformation of the ketone into a ligand, such as a β-diketone or a pyridine-containing moiety, would allow for the construction of metal-organic frameworks (MOFs) or discrete metallosupramolecular cages. uct.ac.za The rigidity of the norbornane backbone would provide stability and pre-organization to these assemblies.

Polymer Science: Norbornene derivatives are widely used in Ring-Opening Metathesis Polymerization (ROMP) to create polymers with tailored properties. researchgate.net Norbornylmethylketone, or its alkene-containing precursor 2-acetyl-5-norbornene, can be incorporated into polymers. spiedigitallibrary.orgbeilstein-journals.org The ketone group then serves as a versatile functional handle for post-polymerization modification, allowing for the attachment of other molecules or cross-linking of the polymer chains.

The ultimate goal is to use the unique shape of Norbornylmethylketone derivatives to control the topology and function of the resulting supramolecular or macromolecular system.

Advanced Computational Methodologies for Deeper Mechanistic Understanding

Computational chemistry provides powerful tools to rationalize and predict the behavior of molecules like Norbornylmethylketone. nih.gov Future research will increasingly rely on the synergy between computational modeling and experimental work to gain deeper mechanistic insights. nih.govrsc.org

Reaction Mechanism and Selectivity: Methods like Density Functional Theory (DFT) and ab initio calculations can be used to map the potential energy surfaces of reactions involving Norbornylmethylketone. researchgate.netnumberanalytics.com This allows for:

Transition State Analysis: Identifying the structures and energies of transition states to understand the origins of stereoselectivity (e.g., exo/endo attack) in reactions like hydride reduction or enolate alkylation. sciepub.com

Catalyst Design: Modeling the interaction of Norbornylmethylketone with a catalyst's active site can help explain catalyst efficiency and guide the design of new, improved catalytic systems. numberanalytics.com For instance, computational studies can predict how modifications to a ligand in a transition metal catalyst will impact the energy barrier for a Baeyer-Villiger oxidation.

Rationalizing Reactivity: Computational analysis can explain unconventional reactivity by revealing the electronic effects of the strained norbornane ring on the ketone functionality. nih.gov

Conformational Analysis: The rigid norbornane framework still possesses some flexibility. Computational methods, including molecular mechanics and advanced sampling techniques, can explore the conformational landscape of Norbornylmethylketone derivatives. nih.gov This is crucial for understanding how the molecule's shape influences its ability to fit into a catalyst's active site or to pack in a supramolecular assembly. Neural network simulators have even been developed to predict the exo/endo configuration of norbornane derivatives based on their calculated 13C NMR shifts. nih.gov

Table 2: Application of Computational Methods to Norbornylmethylketone Research
Computational MethodArea of ApplicationResearch Question AddressedReference
Density Functional Theory (DFT)Reaction MechanismsWhat is the lowest energy pathway for the Baeyer-Villiger oxidation? Why is one regioisomer favored? researchgate.netsciepub.com
Ab initio Methods (e.g., MP2)Conformational AnalysisWhat are the relative stabilities of different conformers of a Norbornylmethylketone derivative? nih.gov
Molecular Mechanics (MM)Supramolecular AssemblyHow do Norbornylmethylketone-based building blocks pack in a simulated crystal lattice? nih.gov
Machine Learning / Neural NetworksStructure-Property CorrelationCan we predict the stereochemistry (exo/endo) from calculated spectroscopic data? nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.